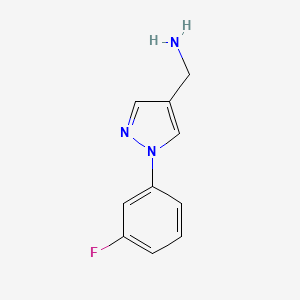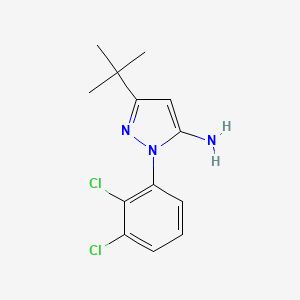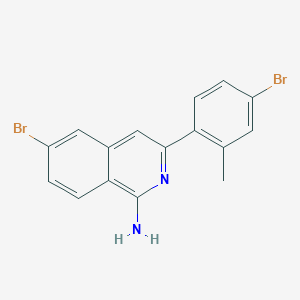
6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Übersicht
Beschreibung
6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is a brominated and chlorinated quinazoline derivative Quinazolines are a class of heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline typically involves multiple steps, starting with the formation of the quinazoline core followed by the introduction of bromine and chlorine atoms. One common approach is the Biltz synthesis , which involves the reaction of o-aminobenzonitrile with an appropriate halogenating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the halogenation reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromates.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Bromates and other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer halogen atoms.
Substitution: Substituted quinazolines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, it is being researched for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, it is used as an intermediate in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline exerts its effects involves its interaction with specific molecular targets. The halogen atoms on the quinazoline ring can form bonds with biological molecules, influencing cellular processes. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-(4-bromophenyl)quinazoline: Similar structure but without the chlorine atom.
4-Chloro-2-(4-bromophenyl)quinazoline: Similar structure but with a different position of the chlorine atom.
2-(4-Bromophenyl)-4-chloroquinazoline: Lacks the bromine atom at the 6-position.
Uniqueness: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms at specific positions, which can influence its reactivity and biological activity compared to similar compounds.
This compound's diverse applications and unique chemical properties make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications highlights the importance of understanding its synthesis, reactions, and mechanisms of action.
Eigenschaften
IUPAC Name |
6-bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2ClN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAPNNFLPBCIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696251 | |
| Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-83-8 | |
| Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



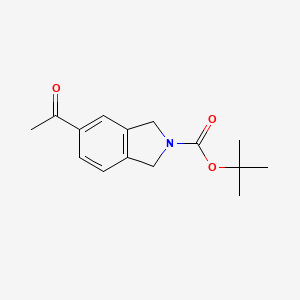





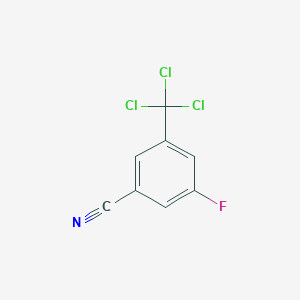

![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)
